3'-Hydroxystanozolol
Overview
Description
3’-Hydroxystanozolol is a metabolite of the anabolic androgenic steroid stanozolol. It is primarily excreted in a conjugated form in urine and is one of the main urinary metabolites used in doping control . The compound has a molecular formula of C21H32N2O2 and is known for its pyrazole structure, which can form bonds with active sites in gas chromatographs, making its detection challenging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxystanozolol typically involves the hydroxylation of stanozolol. This process can be achieved through various chemical reactions, including oxidation reactions using specific reagents. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of 3’-Hydroxystanozolol involves large-scale chemical synthesis, often utilizing advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and consistency of the product. These methods are designed to meet the stringent requirements of doping control and forensic analysis .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxystanozolol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3’-Hydroxystanozolol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection of stanozolol metabolites.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a marker for steroid abuse.
Industry: Utilized in forensic analysis and doping control to detect the use of anabolic steroids .
Mechanism of Action
3’-Hydroxystanozolol exerts its effects by binding to androgen receptors, similar to its parent compound stanozolol. This binding promotes anabolic effects, such as increased protein synthesis and muscle growth. The compound also interacts with glucocorticoid binding proteins, influencing various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Stanozolol: The parent compound, known for its anabolic and androgenic effects.
Oxandrolone: Another anabolic steroid with similar properties but different metabolic pathways.
Methandienone: A potent anabolic steroid with a different chemical structure but similar effects on muscle growth.
Uniqueness
3’-Hydroxystanozolol is unique due to its specific hydroxylation at the 3’ position, which influences its metabolic stability and detection in doping control. Its distinct chemical structure allows for targeted analytical methods, making it a valuable marker in forensic and anti-doping applications .
Properties
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAIUOYLTYQKK-YEZTZDHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558682 | |
Record name | 3-Hydroxy-stanozolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3'-Hydroxystanozolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
125709-39-9, 2295-92-3 | |
Record name | 3′-Hydroxystanozolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125709-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxystanozolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-stanozolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXYSTANOZOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01AEG6W4Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3'-Hydroxystanozolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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